

Application Notes: High-Resolution Analysis of Native Proteins Using Bis-Tris Methane PAGE

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Compound of Interest

Compound Name: BTC

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Introduction

Native Polyacrylamide Gel Electrophoresis (PAGE) is a powerful technique for the separation and characterization of proteins in their folded, active state. This method preserves the native protein structure and non-covalent interactions, allowing for the analysis of protein complexes, isoforms, and protein-ligand interactions. The use of a Bis-Tris methane buffer system in native PAGE offers significant advantages over traditional Tris-Glycine systems. Operating at a near-neutral pH of approximately 7.5 during electrophoresis, the Bis-Tris system enhances the stability of both the proteins and the gel matrix, leading to improved resolution and longer gel shelf life.[1][2] This system is particularly well-suited for the analysis of membrane protein complexes and other sensitive protein samples.[1]

Principle of the Bis-Tris Methane System

The Bis-Tris non-denaturing buffer system utilizes a discontinuous buffer system to achieve high resolution.[1] The gel buffer contains Bis-Tris and Chloride ions (pH 6.8), where Chloride acts as the leading ion due to its high mobility. The running buffer contains Bis-Tris and Tricine (pH 6.8), with Tricine serving as the trailing ion.[1] This combination, along with a near-neutral operating pH, minimizes protein modifications and degradation during the electrophoretic run. [1][2] The addition of Coomassie G-250 to the sample and cathode buffer imparts a negative charge to the proteins without denaturation, facilitating their migration towards the anode based on size and shape.[1]

Key Advantages of Bis-Tris Methane for Native PAGE:

- **Enhanced Resolution and Sharper Bands:** The neutral pH environment minimizes protein modifications and aggregation, resulting in sharper, more focused bands.[\[2\]](#)[\[3\]](#)
- **Improved Protein Stability:** Operating at a near-neutral pH helps to maintain the native conformation and activity of proteins and protein complexes.[\[1\]](#)[\[2\]](#)
- **Longer Gel Shelf Life:** The stability of the Bis-Tris buffer system contributes to a longer shelf life for precast gels compared to Tris-Glycine gels.[\[1\]](#)[\[2\]](#)
- **Versatility:** Suitable for analyzing a wide range of proteins, including membrane proteins and protein complexes, with molecular weights ranging from 15 kDa to 10,000 kDa.[\[1\]](#)[\[4\]](#)

Data Presentation

Table 1: Recommended Sample Loading Volumes and Protein Loads

Detection Method	Recommended Loading Volume	Recommended Protein Load per Band
Coomassie Stain	10 µL	0.1 - 0.5 µg
Silver Stain	10 µL	0.5 - 10 ng
Western Blot	10 µL	1 - 100 ng

Data adapted from manufacturer's recommendations.[\[1\]](#)

Table 2: Gel Selection Guide for Optimal Protein Resolution

Gel Percentage	Optimal Resolution Range (kDa)
3-12%	30 - 10,000
4-16%	15 - 1,000

Data adapted from manufacturer's recommendations.[\[1\]](#)

Table 3: Electrophoresis Running Conditions

Parameter	3-12% Bis-Tris Gel	4-16% Bis-Tris Gel
Voltage	150 V (constant)	150 V (constant)
Expected Start Current	12-16 mA/gel	12-16 mA/gel
Expected End Current	2-4 mA/gel	2-4 mA/gel
Run Time	90-115 minutes	105-120 minutes

Data adapted from manufacturer's recommendations.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Preparation of Buffers

1.1: 20X NativePAGE™ Running Buffer

- 50 mM Bis-Tris
- 50 mM Tricine
- pH 6.8

To prepare 1 L of 20X Running Buffer, dissolve 10.46 g of Bis-Tris and 8.96 g of Tricine in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.[\[1\]](#)

1.2: 1X NativePAGE™ Anode Buffer

- Dilute 50 mL of 20X NativePAGE™ Running Buffer with 950 mL of deionized water.[\[4\]](#)[\[5\]](#)

1.3: 1X NativePAGE™ Cathode Buffer (Dark Blue)

- To 900 mL of deionized water, add 50 mL of 20X NativePAGE™ Running Buffer and 50 mL of 20X NativePAGE™ Cathode Additive (containing Coomassie G-250).[\[4\]](#)

1.4: 4X NativePAGE™ Sample Buffer

- This buffer typically contains Bis-Tris (pH 7.2), NaCl, glycerol, and Ponceau S.[1] It is recommended to use a commercially available formulation for consistency.

Protocol 2: Sample Preparation

- For samples containing detergent, the final concentration of Coomassie G-250 in the sample should be approximately one-fourth of the detergent concentration.[5]
- In a microcentrifuge tube, combine the following:
 - Protein sample: x μ L
 - 4X NativePAGE™ Sample Buffer: 2.5 μ L
 - NativePAGE™ 5% G-250 Sample Additive: 0.25 - 1 μ L (optional, for detergent-free samples or to enhance migration)
 - Deionized Water: to a final volume of 10 μ L.[5]
- Mix gently by flicking the tube. Do not heat or vortex the samples.[4][5]
- Centrifuge the samples briefly to collect the contents at the bottom of the tube.

Protocol 3: Gel Electrophoresis

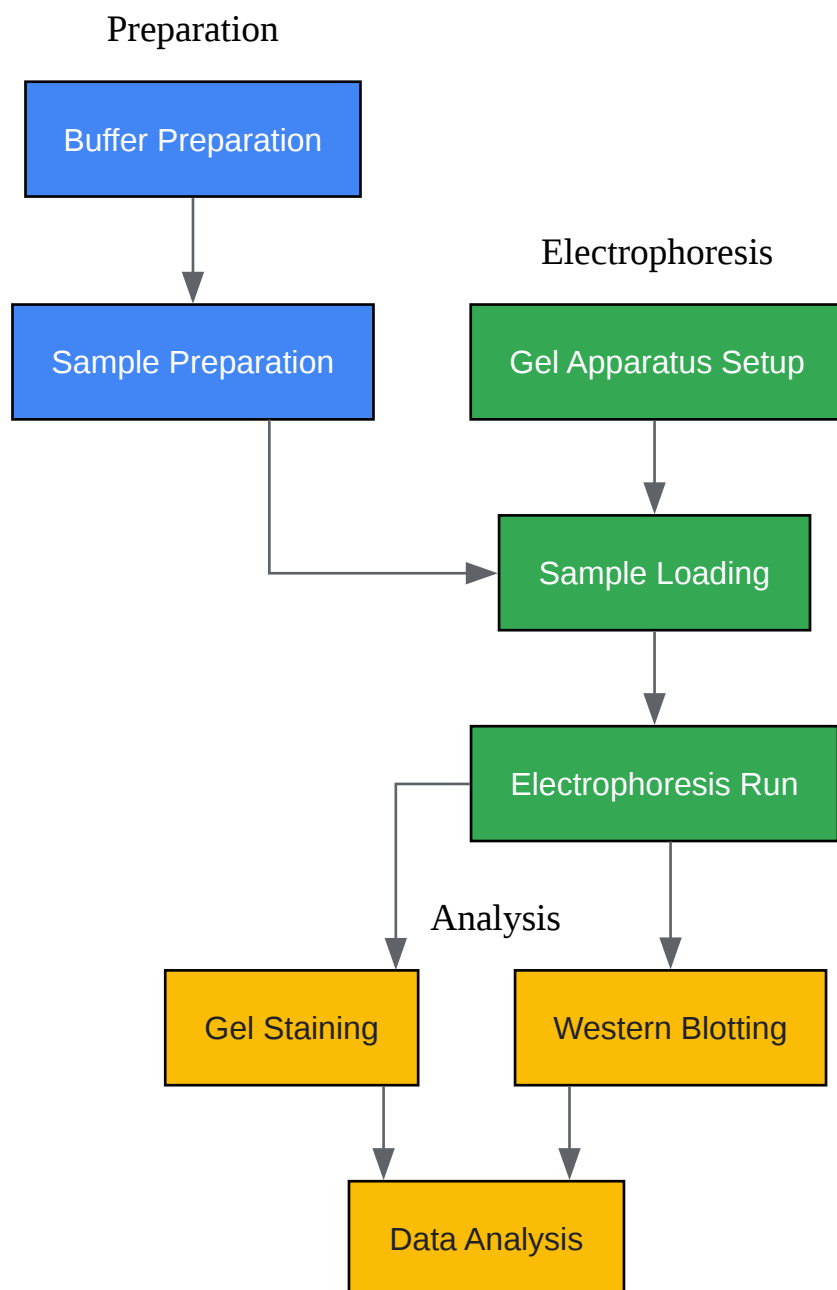
- Assemble the electrophoresis cell according to the manufacturer's instructions. It is recommended to use a mini-cell apparatus for optimal results.[1]
- Fill the upper (cathode) buffer chamber with 1X NativePAGE™ Cathode Buffer (Dark Blue) and the lower (anode) buffer chamber with 1X NativePAGE™ Anode Buffer.[4][5] Ensure there are no leaks from the upper chamber.
- Carefully load the prepared samples into the wells of the NativePAGE™ Bis-Tris Gel.
- Connect the electrophoresis cell to the power supply and run the gel at a constant voltage of 150 V.[4][5] Refer to Table 3 for expected run times and currents.

- For applications such as Western blotting, it is recommended to replace the Dark Blue Cathode Buffer with a Light Blue Cathode Buffer (containing 10-fold less Coomassie G-250) after the dye front has migrated approximately one-third of the way through the gel to improve protein transfer.[4]

Protocol 4: Gel Staining (Quick Coomassie Staining)

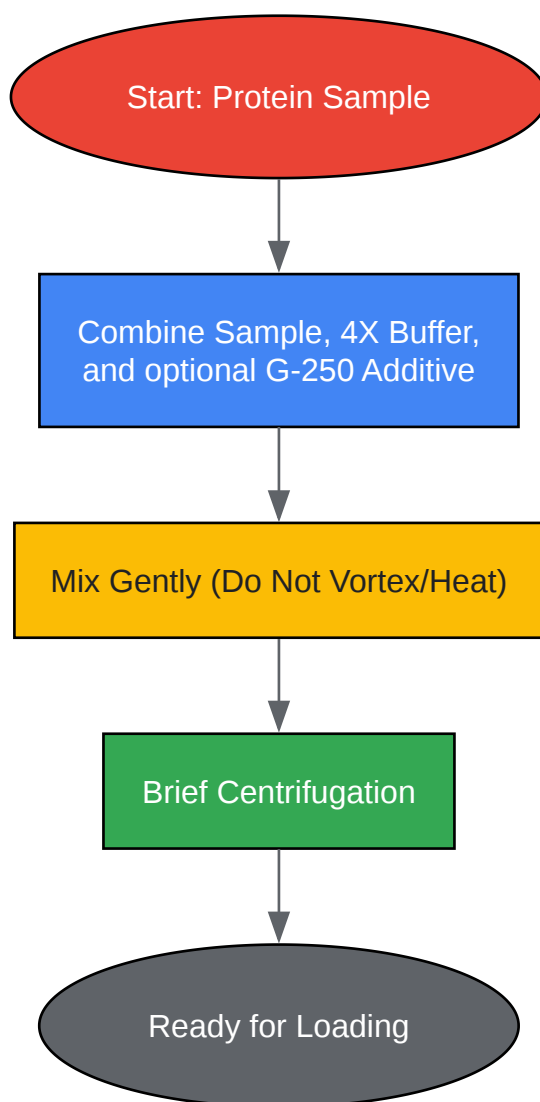
- After electrophoresis, carefully remove the gel from the cassette.
- Place the gel in a container with 100 mL of fixing solution (40% methanol, 10% acetic acid) and microwave on high for 45 seconds.[5]
- Shake the gel on an orbital shaker for 15 minutes.
- Discard the fixing solution and add 100 mL of destain solution (8% acetic acid). Microwave on high for 45 seconds.[5]
- Continue to destain on an orbital shaker until the desired background is achieved, changing the destain solution as needed.[5]

Visualizations



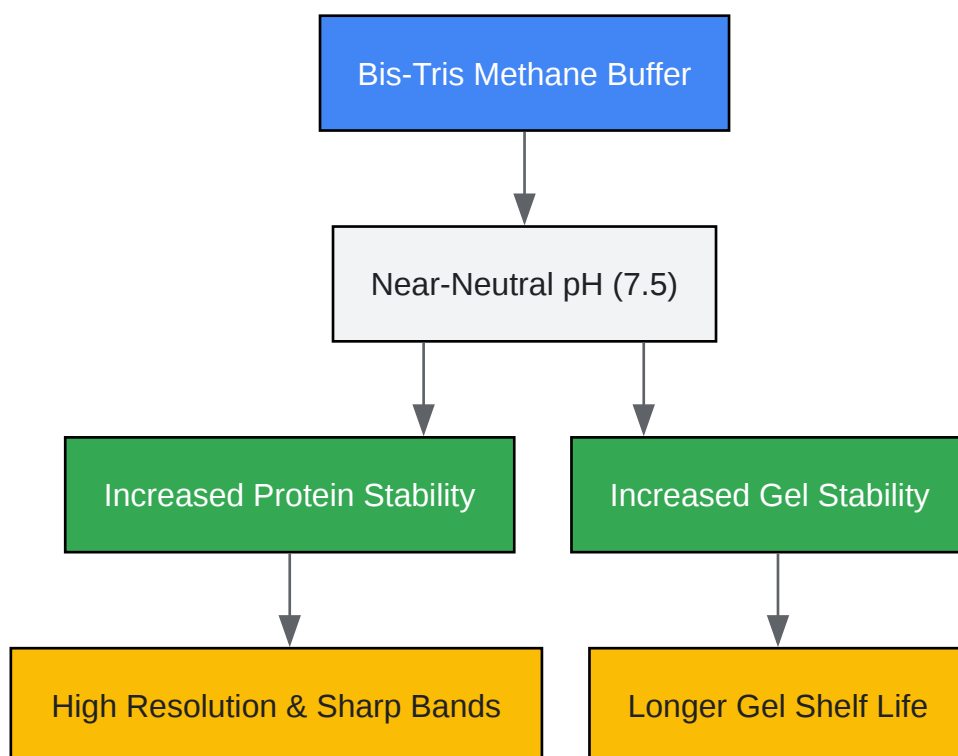
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Caption: Overall workflow for native PAGE analysis using Bis-Tris methane.



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Caption: Detailed workflow for preparing samples for Bis-Tris native PAGE.



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Caption: Logical relationship of advantages in the Bis-Tris methane system.

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